molecular formula C7H9Cl2F7OSi B1583939 Silane, dichloromethyl[3-[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethoxy]propyl]- CAS No. 20006-68-2

Silane, dichloromethyl[3-[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethoxy]propyl]-

Cat. No.: B1583939
CAS No.: 20006-68-2
M. Wt: 341.12 g/mol
InChI Key: KSKFRQOKQUPWQL-UHFFFAOYSA-N
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Description

Silane, dichloromethyl[3-[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethoxy]propyl]-, is a chemical compound of notable interest in the fields of organic chemistry and materials science. This silane derivative features a dichloromethyl group and a tetrafluoro-substituted ethoxypropyl group, making it a unique compound with specific reactivity and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Silane, dichloromethyl[3-[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethoxy]propyl]- can be synthesized through a multi-step process involving:

  • Fluorination: The tetrafluoro- and trifluoromethyl groups are incorporated through selective fluorination, often involving reagents such as sulfur tetrafluoride or hydrogen fluoride.

  • Silanation: The final step involves the attachment of the dichloromethyl group to a silicon atom, typically using chlorosilanes in the presence of catalysts like platinum or palladium.

Industrial Production Methods

In industrial settings, this compound can be produced using continuous flow reactors to ensure precise control over reaction conditions. This method allows for the efficient production of high-purity Silane, dichloromethyl[3-[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethoxy]propyl]- on a large scale.

Chemical Reactions Analysis

Types of Reactions

Silane, dichloromethyl[3-[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethoxy]propyl]- undergoes several types of chemical reactions:

  • Oxidation: : The dichloromethyl group can be oxidized to form various oxidation products.

  • Reduction: : The compound can be reduced under specific conditions to yield derivatives with reduced chlorine content.

  • Substitution: : The chlorine atoms in the dichloromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidizing agents: : Potassium permanganate, hydrogen peroxide.

  • Reducing agents: : Lithium aluminum hydride, sodium borohydride.

  • Substitution reagents: : Sodium hydroxide, potassium tert-butoxide.

Major Products

  • Oxidation: : Carboxylic acids, aldehydes.

  • Reduction: : Silane derivatives with hydrogen in place of chlorine.

  • Substitution: : Hydroxy or alkoxy derivatives.

Scientific Research Applications

Silane, dichloromethyl[3-[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethoxy]propyl]- finds use in various scientific research areas:

  • Chemistry: : As a reagent in the synthesis of fluorinated organosilicon compounds.

  • Biology: : As a probe in studies involving fluorine-19 nuclear magnetic resonance (NMR) spectroscopy.

  • Medicine: : Potential application in drug delivery systems due to its unique chemical properties.

  • Industry: : Utilized in the production of specialty coatings and surface treatments due to its reactivity and stability.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application:

  • Chemical Reactions: : It acts as a reactant that participates in oxidation, reduction, and substitution reactions.

  • Biological Systems: : In NMR studies, it interacts with magnetic fields and produces characteristic fluorine-19 signals.

  • Industrial Processes: : Functions as a precursor in the synthesis of complex organosilicon compounds.

Comparison with Similar Compounds

Similar Compounds

  • Silane, dichloromethyl[3-[1,2,2,2-tetrafluoroethoxy]propyl]-: : Lacks the trifluoromethyl group, making it less fluorinated.

  • Silane, methyl[3-[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethoxy]propyl]-: : Contains a methyl instead of a dichloromethyl group.

  • Silane, dichloromethyl[3-[1,1,2,2-tetrafluoro-1-(trifluoromethyl)ethoxy]propyl]-: : Different fluorination pattern on the ethoxy group.

Unique Features

  • High degree of fluorination: Provides unique chemical stability and reactivity.

  • Specific substitution pattern: Impacts its chemical behavior and applications.

Properties

IUPAC Name

dichloro-[3-(1,1,1,2,3,3,3-heptafluoropropan-2-yloxy)propyl]-methylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9Cl2F7OSi/c1-18(8,9)4-2-3-17-5(10,6(11,12)13)7(14,15)16/h2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSKFRQOKQUPWQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](CCCOC(C(F)(F)F)(C(F)(F)F)F)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9Cl2F7OSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90897547
Record name Dichloro-3-(perfluoro-2-propoxy)propylmethylsilane
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20006-68-2
Record name Dichloromethyl[3-[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethoxy]propyl]silane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20006-68-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Silane, dichloromethyl(3-(1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethoxy)propyl)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Silane, dichloromethyl[3-[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethoxy]propyl]-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Dichloro-3-(perfluoro-2-propoxy)propylmethylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90897547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dichloromethyl[3-[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethoxy]propyl]silane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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